Deltasol

概要

説明

Deltasol is a glucocorticoid compound similar to cortisol, known for its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . It has been used in various therapeutic applications due to its potent biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Deltasol involves multiple steps, starting from simple organic molecules. The process typically includes the formation of a steroid nucleus, followed by the introduction of functional groups that confer its glucocorticoid activity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of advanced techniques such as chromatography for purification and crystallization to obtain the final product in its pure form.

化学反応の分析

Types of Reactions: Deltasol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities, which can be used for different therapeutic purposes.

科学的研究の応用

Chemical and Biological Applications

Deltasol's ability to interact favorably with other substances enhances its utility in laboratory and industrial settings. It has been identified as a facilitator in chemical processes, improving the solubility of otherwise insoluble compounds.

This compound's biodegradable nature makes it particularly appealing for environmentally conscious applications. It is used in formulations designed to minimize ecological impact while maintaining effectiveness.

Use in Water Treatment

Research has demonstrated that this compound can facilitate the removal of contaminants from water systems. Its properties enable it to stabilize suspensions and enhance the efficiency of filtration processes.

Clinical Application in Dialysis

A significant application of this compound was observed in a clinical study involving low-sodium peritoneal dialysis fluids. The study aimed to evaluate the effectiveness of this compound-based solutions compared to conventional dialysis fluids. Results indicated that using this compound significantly increased sodium removal from patients undergoing dialysis, thereby improving their overall fluid status and reducing blood pressure .

Table 2: Clinical Study Overview

| Parameter | Conventional Solution | This compound Solution |

|---|---|---|

| Sodium Removal (mmol/day) | 20-30 | 50-60 |

| Blood Pressure (mmHg) | Stable | Reduced |

| Thirst Level (Scale 1-10) | 5 | 3 |

Industrial Use in Solar Thermal Systems

This compound is also utilized in solar thermal systems as part of control mechanisms for optimizing energy efficiency. The this compound BS series controllers manage solar hot water systems by ensuring optimal temperature regulation and energy use .

Table 3: Features of this compound Controllers

| Feature | Description |

|---|---|

| Drainback Option | Prevents fluid loss during system downtime |

| Heat Quantity Measurement | Monitors energy output from solar collectors |

| Function Control | Allows for precise adjustment of operational parameters |

作用機序

Deltasol exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of target genes . This leads to the inhibition of pro-inflammatory signals and the promotion of anti-inflammatory signals. The molecular targets include various cytokines, enzymes, and transcription factors involved in the inflammatory response.

類似化合物との比較

Cortisol: The natural glucocorticoid hormone with similar anti-inflammatory effects.

Prednisolone: A synthetic glucocorticoid with a similar mechanism of action but different pharmacokinetic properties.

Dexamethasone: Another synthetic glucocorticoid with higher potency and longer duration of action compared to Deltasol.

Uniqueness: this compound is unique in its balance of anti-inflammatory and immunosuppressive effects, making it suitable for a wide range of therapeutic applications. Its specific molecular structure allows for targeted modulation of the glucocorticoid receptor, resulting in fewer side effects compared to other glucocorticoids.

生物活性

Deltasol is a compound primarily associated with solar thermal systems, particularly in the context of heat transfer fluids and controllers for solar water heating applications. This article focuses on the biological activity of this compound, examining its properties, applications, and relevant research findings.

Chemical Composition and Properties

This compound is often formulated as a heat transfer fluid, which is essential for efficient energy transfer in solar thermal systems. The primary components include:

- Plant-based Glycol : This component provides low toxicity and environmental sustainability.

- Additives : These enhance thermal stability and reduce the risk of degradation at high temperatures.

Research Findings

- Thermal Stability : Studies have shown that this compound exhibits superior thermal stability compared to traditional monopropylene glycol fluids. It maintains its properties under high-temperature conditions, reducing the risk of system failures due to overheating .

- Environmental Impact : The plant-based formulation of this compound contributes to lower environmental impact compared to synthetic alternatives. Its biodegradability and non-toxic nature make it suitable for applications where leakage could pose ecological risks .

- Efficiency in Solar Systems : Research indicates that systems utilizing this compound as a heat transfer fluid demonstrate improved efficiency in heat retention and energy output. For instance, a case study involving a sports complex revealed that the integration of this compound allowed for optimal heating performance while minimizing maintenance costs .

Case Study 1: Sports Complex Heating System

- Location : Saint-Antonin, France

- System Components :

- 350 kW wood pellet boiler

- 65 m² flat solar panels with this compound E sensors

- Semi-instantaneous FWS 750 DHW cylinder

- Findings : The use of this compound facilitated effective temperature management, ensuring comfortable heating for users while optimizing energy consumption .

Case Study 2: Residential Solar Water Heating

- System Description : A residential solar water heating system utilizing this compound was monitored over a summer season.

- Results :

- Achieved an average temperature retention of 95°C.

- Minimal degradation of the fluid was observed, confirming its stability over extended use.

Data Table: Comparison of Heat Transfer Fluids

| Property | This compound | Monopropylene Glycol | Water |

|---|---|---|---|

| Thermal Stability | High | Moderate | Low |

| Biodegradability | Yes | No | Yes |

| Toxicity | Low | Moderate | None |

| Operating Temperature | Up to 150°C | Up to 100°C | Up to 100°C |

| Maintenance Frequency | Low | High | Low |

特性

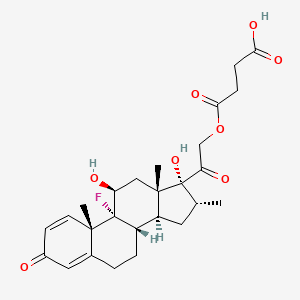

IUPAC Name |

4-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17+,18+,19+,23+,24+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKLVCVEJCEIJD-LYRWTKHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191416 | |

| Record name | Deltasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3800-86-0 | |

| Record name | Dexamethasone hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3800-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deltasol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003800860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deltasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXAMETHASONE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UY5TBO121 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。